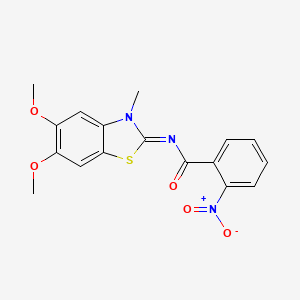

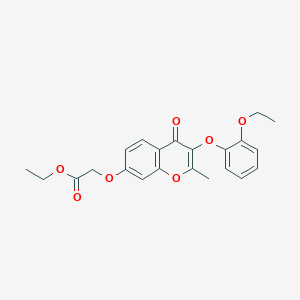

![molecular formula C18H17N3O2 B2953320 N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]丙酰胺 CAS No. 898428-52-9](/img/structure/B2953320.png)

N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide”, also known as MPQP, is a novel medication that is currently being explored for its potential use as an anticancer agent. It is a derivative of quinazolin-4(3H)-one .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound was synthesized and characterized by FT-IR, 1H-NMR, mass spectroscopy, and bases of elemental analysis . The method used for the preparation and isolation of the compounds gave materials of good purity, as evidenced by their spectral analyses and by TLC .Molecular Structure Analysis

The molecular formula of this compound is C18H17N3O2. The structure of the target compounds was confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound has been subjected to various chemical reactions. For instance, it has been fused in a sand bath at 120–125 °C in the presence of anhydrous ZnCl2 for 5 hours . The reaction mixture was then triturated with ice–HCl .科学研究应用

治疗中的四氢异喹啉

四氢异喹啉 (THIQ) 因其多样的治疗潜力而受到认可,最初因其神经毒性作用而受到关注,但后来因其在帕金森病预防和抗癌应用中的作用而受到关注。美国 FDA 批准使用四氢异喹啉衍生物曲贝替定治疗软组织肉瘤,这突显了这些化合物在癌症药物发现中的重要性。四氢异喹啉衍生物已被合成用于各种治疗活动,特别是在癌症和中枢神经系统疾病中。它们还对疟疾、结核病和 HIV 感染等传染病显示出前景,表明诸如 N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]丙酰胺之类的化合物可能提供类似的广泛治疗应用 (辛格和沙阿,2017)。

异喹啉衍生物和神经变性

异喹啉衍生物,包括 MPP+ 类似物,因其作为 I 型复合物抑制剂的作用机制和有害作用而被研究,类似于鱼藤酮。它们诱导类似于帕金森病的神经退行性改变,其特征是黑质纹状体多巴胺能神经变性。光谱分析和构效关系研究表明 V 形结构对于与 I 型复合物结合至关重要。这些见解暗示了结构相关化合物的潜在神经保护或神经毒性研究应用,具体取决于它们的作用机制 (小竹和太田,2003)。

吴茱萸素及其衍生物

吴茱萸素是一种吲哚喹唑啉生物碱,展示了喹唑啉衍生物广泛的药理学谱,在体重管理、抗癌、抗糖尿病和抗炎特性中具有确立的作用。该化合物的减脂特性归因于防止肌肉蛋白分解代谢并增强生热作用和脂质氧化作用。其抗癌活性的潜在机制包括调节拓扑异构酶 I、NF-κB 和 B 细胞淋巴瘤 2 (Bcl2) 等特定受体。这些发现表明,诸如 N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]丙酰胺之类的化合物可能通过类似的作用机制在治疗代谢紊乱、癌症和炎症性疾病方面具有潜在应用 (加瓦斯卡、杜拉普和希尔瓦尼,2015)。

作用机制

属性

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-17(22)20-13-7-6-8-14(11-13)21-12(2)19-16-10-5-4-9-15(16)18(21)23/h4-11H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPSFJZMGVRFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953238.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-furylmethyl)propanamide](/img/structure/B2953242.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B2953249.png)

![N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2953250.png)

![3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B2953252.png)

![N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2953256.png)